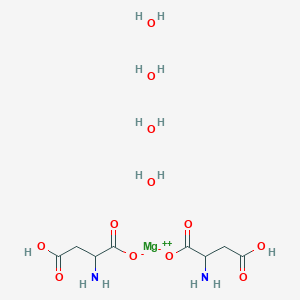
Cav 3.2 inhibitor 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Cav 3.2 inhibitor 4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity .
Analyse Chemischer Reaktionen
Cav 3.2 inhibitor 4 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be employed to convert specific functional groups to their corresponding reduced forms.
Wissenschaftliche Forschungsanwendungen
Cav 3.2 inhibitor 4 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the properties and functions of T-type calcium channels.
Biology: Helps in understanding the role of Cav 3.2 channels in cellular processes.
Medicine: Investigated for its potential in treating conditions such as pain and epilepsy by inhibiting Cav 3.2 channels.
Wirkmechanismus
Cav 3.2 inhibitor 4 exerts its effects by selectively inhibiting the T-type calcium channel Cav 3.2. This inhibition prevents the influx of calcium ions, which is crucial for various cellular processes such as neurotransmitter release and muscle contraction. The molecular targets and pathways involved include the modulation of neuronal excitability and the reduction of pain signals .
Vergleich Mit ähnlichen Verbindungen
Cav 3.2 inhibitor 4 is unique due to its high selectivity and potency for the Cav 3.2 channel. Similar compounds include:
Z944: Another T-type calcium channel inhibitor with different binding properties.
TTA-A2: Known for its selective inhibition of T-type calcium channels.
TTA-P2: Exhibits strong affinity for T-type calcium channels.
ML218: A potent inhibitor with distinct chemical structure.
ACT-709478: Demonstrates high selectivity for T-type calcium channels .
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities, making this compound a valuable addition to the repertoire of T-type calcium channel inhibitors.
Eigenschaften
Molekularformel |
C21H32Cl2N4O3 |
|---|---|
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
N-[[1-[2-(tert-butylcarbamoylamino)ethyl]-4-(hydroxymethyl)piperidin-4-yl]methyl]-3,5-dichlorobenzamide |
InChI |
InChI=1S/C21H32Cl2N4O3/c1-20(2,3)26-19(30)24-6-9-27-7-4-21(14-28,5-8-27)13-25-18(29)15-10-16(22)12-17(23)11-15/h10-12,28H,4-9,13-14H2,1-3H3,(H,25,29)(H2,24,26,30) |
InChI-Schlüssel |
RAZOFRCGTLUGNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)NCCN1CCC(CC1)(CNC(=O)C2=CC(=CC(=C2)Cl)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B12390610.png)
![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)
![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)



![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)
